molecular formula C12H17N5O4 B8772947 O(6)-Ethyl-2'-deoxyguanosine

O(6)-Ethyl-2'-deoxyguanosine

Cat. No.: B8772947
M. Wt: 295.29 g/mol
InChI Key: AQRYUWBBKDNOHV-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O(6)-Ethyl-2'-deoxyguanosine is a DNA adduct of research interest in the study of genotoxicity and carcinogenesis. It is an alkylated derivative of 2'-deoxyguanosine where an ethyl group is attached to the O6 position of the guanine base. This structural modification is significant as O6-alkyl-dG lesions are known to be promutagenic. Research on analogous O6-alkyl-2'-deoxyguanosine lesions indicates that such modifications can impede DNA replication and are associated with mutagenic outcomes, primarily G→A transitions . These lesions are typically formed by the reaction of DNA with alkylating agents, which may be derived from exogenous environmental exposures or endogenous metabolic processes . The study of this specific adduct provides valuable insights into DNA damage mechanisms, replication fidelity, and the cellular response to genotoxic stress. As a well-defined standard, this compound is essential for analytical chemistry and toxicology research, enabling the quantification of DNA adducts and investigation of their biological consequences. This product is intended for research purposes only.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16)/t6-,7+,8+/m0/s1

InChI Key

AQRYUWBBKDNOHV-XLPZGREQSA-N

SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

Comparison with Similar Compounds

O⁶-Methyl-2'-Deoxyguanosine (O⁶-Me-dG)

  • Structure : Methyl group at the O⁶ position of guanine.
  • Formation : Generated by methylating agents (e.g., methylnitrosourea).
  • Human O⁶-alkylguanine DNA alkyltransferase (AGT) repairs O⁶-Me-dG more efficiently than O⁶-Et-dG due to steric hindrance from the bulkier ethyl group .
  • Detection : Co-quantified with O⁶-Et-dG via LC-MS/MS, enabling comparative adduct studies .

8-Oxo-7,8-Dihydro-2'-Deoxyguanosine (8-oxodG)

  • Structure : Oxidative damage product with a hydroxylated and opened imidazole ring.
  • Formation : Generated by reactive oxygen species (ROS) or UVA light in the presence of acrylamide and TBHQ .
  • Biological Impact : Biomarker for oxidative stress linked to diabetes and cancer. Unlike O⁶-Et-dG, it is repaired via base excision repair (BER) rather than AGT .
  • Detection : HPLC-UV/ESI-MS with reported concentrations up to 1,658 ppb under oxidative conditions .

O⁶-[4-(3-Pyridyl)-4-Oxobut-1-yl]-2'-Deoxyguanosine (O⁶-POB-dG)

  • Structure : Bulky pyridyloxobutyl group at the O⁶ position.
  • Formation : Derived from tobacco-specific nitrosamines (e.g., NNK).
  • Biological Impact : AGT repairs O⁶-POB-dG slower than O⁶-Et-dG due to steric hindrance, increasing mutagenic persistence. This adduct is associated with lung and pancreatic cancer .

N²-Ethyl-2'-Deoxyguanosine (N²-Et-dG)

  • Structure : Ethyl group at the N² position of guanine.
  • Formation: Produced by acetaldehyde exposure, a metabolite of ethanol.
  • Biological Impact: Impairs transcription and replication, contributing to alcohol-related carcinogenesis.

6-(1-Hydroxyhexanyl)-8-Hydroxy-1,N²-Propano-2'-Deoxyguanosine (HNE-dG)

  • Structure: Cyclic propano adduct derived from lipid peroxidation product 4-hydroxynonenal.
  • Formation : Generated under oxidative stress.
  • Biological Impact : Blocks replication and transcription, linked to aging and inflammation. Repair mechanisms differ significantly from O⁶-alkyl adducts .

Comparative Data Table

Compound Modification Site Formation Mechanism Repair Pathway Mutagenicity Detection Method Key Research Findings
O⁶-Et-dG O⁶ of guanine Alkylation (e.g., EtNU) AGT-mediated G→A transitions LC-MS/MS Premutagenic, LC50: 0.2 adducts/10⁸
O⁶-Me-dG O⁶ of guanine Methylation (e.g., MNU) AGT-mediated G→A transitions LC-MS/MS Faster AGT repair vs. O⁶-Et-dG
8-oxodG C8 of guanine ROS/UVA + chemicals BER G→T transversions HPLC-UV/ESI-MS Biomarker for diabetes (1,658 ppb)
O⁶-POB-dG O⁶ of guanine Nitrosamine alkylation Slow AGT repair Persistence mutations LC-MS/MS Linked to tobacco-related cancers
N²-Et-dG N² of guanine Acetaldehyde exposure NER/BER Replication blocks ESI-MS Alcohol-associated DNA damage
HNE-dG C8/N² of guanine Lipid peroxidation NER Replication blocks ESI-MS Associated with oxidative diseases

Key Research Findings and Implications

  • Repair Efficiency : AGT repairs O⁶-Me-dG faster than O⁶-Et-dG and O⁶-POB-dG, highlighting the impact of alkyl group size on repair kinetics .
  • Disease Associations: O⁶-Et-dG and O⁶-POB-dG are linked to chemical carcinogenesis, while 8-oxodG is a biomarker for metabolic and oxidative disorders .
  • Structural Impact : Bulky adducts (e.g., O⁶-POB-dG) cause prolonged replication errors, whereas smaller alkyl groups (e.g., O⁶-Me-dG) are repaired more efficiently .

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), 2'-deoxyguanosine reacts with 1,2-epoxybutane at 50–60°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the oxygen at O⁶ attacks the electrophilic ethyl group. A molar ratio of 1:5 (deoxyguanosine to ethylating agent) is typically employed to maximize yield. Isotopic labeling, such as deuterium at the ethyl group (O⁶-ethyl-d5), enhances detection in mass spectrometry by increasing molecular weight distinctiveness.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal RangeImpact on Yield
Temperature50–60°C+30% vs. RT
SolventAnhydrous DMSO+25% vs. H₂O
Reaction Time12–24 hoursPlateau at 18h
Molar Ratio (Substrate:Agent)1:5Maximizes O⁶ selectivity

Purification and Characterization

Post-reaction, the crude mixture is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of 5–30% acetonitrile in 10 mM ammonium acetate (pH 5.0). O⁶-ethyl-2'-deoxyguanosine elutes at 14–16 minutes under these conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the product via a parent ion at m/z 302.34 (C₁₂H₁₄D₅N₅O₄) and characteristic fragments at m/z 176.1 (guanine-ethyl) and 126.0 (deoxyribose).

Mitsunobu-Based Protection-Deprotection Strategy

To avoid N7 or N2 alkylation side reactions, the Mitsunobu reaction is employed to protect the O⁶ position before introducing modifications. This method, adapted from protocols for N2-substituted deoxyguanosines, ensures regioselectivity.

Stepwise Synthesis

  • Protection of 2-NH₂ and Hydroxyl Groups :
    2'-Deoxyguanosine is acetylated at the 3' and 5' hydroxyls using acetic anhydride in pyridine, forming 3',5'-O-diacetyl-2'-deoxyguanosine. The 2-NH₂ group is simultaneously protected.

  • O⁶ Alkylation :
    The protected derivative undergoes Mitsunobu alkylation with trimethylsilylethanol (TMS-EtOH), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF. This step installs a trimethylsilylethyl (TMSE) group at O⁶, yielding 6-O-TMSE-2'-deoxyguanosine.

  • Deprotection :
    Sodium methoxide in methanol removes acetyl and TMSE groups, regenerating free hydroxyls and exposing O⁶ for subsequent ethylation.

Table 2: Mitsunobu Reaction Parameters

ReagentRoleStoichiometry
TMS-EtOHAlkyl donor1.2 equiv
DEADOxidizing agent1.5 equiv
PPh₃Reducing agent1.5 equiv
Reaction Time6 hours (25°C)85% yield

Advantages and Limitations

This method achieves >85% regioselectivity for O⁶ but requires multiple purification steps. The use of DEAD and PPh₃ necessitates rigorous exclusion of moisture, and scalability is limited by the cost of silicon-based protecting groups.

ConditionOptimal ValueConversion Rate
Temperature35°C95%
pH5.090%
Substrate Concentration100 mM (each)88%

Integration with Chemical Ethylation

The enzymatically derived 2'-deoxyguanosine is then subjected to chemical ethylation (Section 1), creating a hybrid approach that reduces reliance on fully synthetic routes.

Analytical Challenges and Solutions

Distinguishing O⁶- from N7-Ethyl Adducts

O⁶-ethyl-2'-deoxyguanosine is isomeric with N7-ethyl-2'-deoxyguanosine. Nuclear magnetic resonance (NMR) spectroscopy resolves this: the O⁶ ethyl group shows a downfield shift at δ 4.2 ppm (quartet) in ¹H NMR, whereas N7 ethyl appears at δ 3.8 ppm.

Stability Under Physiological Conditions

Kinetic studies in pH 7.4 buffer reveal a half-life of 8 hours for O⁶-ethyl-2'-deoxyguanosine at 37°C, necessitating cold storage (-20°C) to prevent degradation .

Q & A

Basic: What are the established synthetic routes for O(6)-Ethyl-2'-deoxyguanosine, and how do reaction conditions influence product purity?

Methodological Answer:
this compound is typically synthesized via alkylation of 2'-deoxyguanosine using ethylating agents. Key methods include:

  • Trifluoroacetic anhydride (TFAA)-mediated alkylation : TFAA in pyridine activates the O6 position for ethylation, achieving moderate yields (50–70%) .
  • Phosphoramidite chemistry : Used in oligonucleotide synthesis to incorporate O(6)-ethyl-dG into DNA strands, ensuring site-specific modification .
    Critical Considerations :
  • Purity depends on protecting group strategies (e.g., acetyl or silyl groups) to prevent undesired N7 alkylation .
  • Post-synthesis purification via reverse-phase HPLC is essential to remove unreacted intermediates .

Basic: How is this compound detected and quantified in biological samples?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 fmol/μg DNA) using isotope-labeled internal standards (e.g., ¹⁵N₅-O(6)-ethyl-dG) .
  • Solid-phase extraction (SPE) : Pre-concentrates adducts from urine or leukocyte DNA, minimizing matrix interference .
    Validation :
  • Cross-validate with enzymatic digestion (e.g., DNA hydrolysis with nuclease P1) to confirm adduct identity .

Basic: What biological implications arise from this compound formation?

Methodological Answer:

  • Mutagenicity : The ethyl group disrupts base pairing, causing G→A transitions during replication .
  • Transcription blockage : RNA polymerase II stalls at O(6)-ethyl-dG sites, potentially altering gene expression .
    Experimental Evidence :
  • In vivo detection in human leukocytes after alcohol consumption links it to acetaldehyde exposure, a known carcinogen .

Advanced: How do interstrand cross-links involving this compound impact DNA repair mechanisms?

Methodological Answer:

  • Cross-link formation : O(6)-ethyl-dG can form interstrand cross-links in 5'-GNC motifs, blocking replication and repair .
  • Repair by O⁶-alkylguanine-DNA alkyltransferase (AGT) : AGT directly transfers the ethyl group to its active site, restoring guanine. However, repair efficiency drops in repetitive sequences (e.g., telomeres) due to steric hindrance .
    Experimental Design :
  • Use AGT-deficient cell lines to study unrepaired adduct accumulation and its cytotoxic effects .

Advanced: What structural characterization techniques resolve this compound conformations in DNA?

Methodological Answer:

  • X-ray crystallography : Reveals hydrogen-bonding motifs (e.g., Hoogsteen pairing) in modified oligonucleotides .
  • Solid-state NMR : Probes alkylation-induced distortions in duplex DNA, such as minor groove widening .
    Limitations :
  • Crystallization challenges for ethylated adducts require 3',5'-bis-O-acyl derivatives to enhance stability .

Advanced: How should researchers address contradictions in this compound stability across studies?

Methodological Answer:

  • Adduct half-life : Discrepancies arise from varying pH (e.g., faster depurination at pH <7) and cellular redox conditions .
  • Confounding factors : In human studies, adjust for smoking, diet, and ethanol metabolism rates, which influence adduct accumulation .
    Resolution :
  • Use standardized protocols (e.g., neutral pH during DNA extraction) and report experimental conditions comprehensively .

Advanced: What experimental design challenges arise when studying this compound in vivo?

Methodological Answer:

  • Adduct instability : Ethyl groups are labile under alkaline conditions; use mild hydrolysis (e.g., 0.1 M HCl, 70°C) to preserve integrity .
  • Background noise : Differentiate endogenous O(6)-ethyl-dG from ex vivo artifacts via negative controls (e.g., untreated DNA) .
    Innovative Approaches :
  • Employ click chemistry to fluorescently tag adducts for single-molecule imaging in live cells .

Advanced: How do oxidative (8-OHdG) and alkylative (O(6)-ethyl-dG) DNA damage biomarkers differ in experimental interpretation?

Methodological Answer:

  • Oxidative damage (8-OHdG) : Reflects ROS exposure; detected via ELISA or LC-MS/MS after DNA hydrolysis .
  • Alkylative damage (O(6)-ethyl-dG) : Indicates exogenous carcinogen exposure; requires adduct-specific antibodies or MS/MS fragmentation .
    Key Contrast :
  • 8-OHdG correlates with chronic inflammation, while O(6)-ethyl-dG is a direct tracer of ethanol/acetaldehyde exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O(6)-Ethyl-2'-deoxyguanosine
Reactant of Route 2
O(6)-Ethyl-2'-deoxyguanosine

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